N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide
Description
Properties
Molecular Formula |
C23H19N3O2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-methoxyphenyl)ethenyl]benzamide |
InChI |
InChI=1S/C23H19N3O2/c1-28-18-13-11-16(12-14-18)15-21(26-23(27)17-7-3-2-4-8-17)22-24-19-9-5-6-10-20(19)25-22/h2-15H,1H3,(H,24,25)(H,26,27)/b21-15+ |
InChI Key |
SDSKUNAIXSLGMO-RCCKNPSSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3N2)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent studies.
Chemical Structure and Synthesis
The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of 4-methoxybenzaldehyde with appropriate amines under specific conditions to yield the desired vinylbenzamide structure. The presence of the methoxy group is significant as it influences the compound's solubility and biological activity.
Anticancer Properties
Research indicates that compounds containing benzimidazole moieties exhibit significant anticancer activity. A study highlighted that derivatives similar to this compound were evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. The results showed promising IC50 values, indicating effective cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.12 |
| Compound B | A549 | 0.65 |
| Compound C | HT-29 | 2.41 |
These findings suggest that further modifications of the chemical structure could enhance potency against resistant cancer types .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies demonstrated that similar compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial effects:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 1 |
| Escherichia coli | 3.9 |
| Mycobacterium smegmatis | 7.8 |
These results highlight the compound's potential as a lead for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth, such as topoisomerases or kinases.
- Induction of Apoptosis : Studies suggest that benzimidazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, thereby reducing oxidative stress within cells.
Case Studies
A notable case study involved the evaluation of a series of benzimidazole derivatives in vivo, where one derivative demonstrated significant tumor reduction in mouse models bearing xenograft tumors. The study reported a reduction in tumor volume by over 50% compared to control groups .
Scientific Research Applications
Chemical Properties and Structure
N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide is characterized by a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:
- Chemical Formula : C20H18N2O
- Molecular Weight : 318.37 g/mol
- IUPAC Name : this compound
Biological Activities
The compound has shown promise in various biological applications, particularly in cancer therapy and antimicrobial activity.
Anticancer Activity
Research has indicated that compounds containing the benzimidazole moiety exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been reported to induce apoptosis in cancer cell lines. A study highlighted that certain benzimidazole derivatives demonstrated IC50 values indicating effective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 25.72 | Induction of apoptosis |
| Compound 2 | U87 | 45.2 | Cytotoxicity via cell cycle arrest |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. A study reported that specific derivatives showed efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Bacteria | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | S. aureus | 40 | Bactericidal |
| Compound B | E. coli | 200 | Bacteriostatic |
Case Studies
Several case studies have documented the therapeutic potential of this compound and its derivatives:
- Study on Cancer Cell Lines : A study conducted by Ribeiro Morais et al. demonstrated that a similar benzimidazole derivative significantly inhibited tumor growth in mice models, showcasing its potential as an anticancer agent .
- Antimicrobial Efficacy Trials : Research by Khanapur et al. provided evidence for the effectiveness of benzimidazole derivatives against multiple bacterial strains, emphasizing their potential for development into new antimicrobial agents .
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) on the 4-methoxyphenyl moiety undergoes oxidation under acidic or enzymatic conditions:
-
Key finding : Demethylation generates a phenolic -OH group, enhancing solubility but reducing metabolic stability .
Nucleophilic Substitution
The benzamide group participates in nucleophilic acyl substitution:
-
Notable observation : Hydrolysis under basic conditions yields a carboxylic acid, enabling further functionalization .
Cycloaddition and Vinyl Reactivity
The vinyl group facilitates [4+2] cycloaddition reactions:
| Reaction Type | Dienophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Diels-Alder | Electron-deficient diene | Thermal (Δ, 100°C) | Six-membered bicyclic adduct |
-
Mechanistic insight : The electron-rich vinyl group acts as a diene, reacting with dienophiles like maleic anhydride to form fused-ring systems.
Metabolic Reactions
In vitro studies highlight metabolic transformations:
| Pathway | Enzyme System | Major Metabolite | Stability (% remaining) | Reference |
|---|---|---|---|---|
| Hydroxylation | Human liver microsomes | Mono-hydroxylated | ~65% after 120 min | |
| Oxidative cleavage | CYP3A4 | Benzimidazole fragment | Not quantified |
-
Critical note : Fluorination at the 4-phenyl position (as in related analogs) improves metabolic stability by reducing oxidative degradation .
Condensation and Cyclization
The benzimidazole nitrogen enables condensation with aldehydes:
| Reaction Type | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Schiff base formation | 4-Nitrobenzaldehyde | EtOH, reflux | Imine-linked conjugate | |
| Imidazoline synthesis | 1,2-Diaminoethane | DMF, 80°C | Fused imidazoline derivative |
-
Synthetic utility : These reactions expand the compound’s scaffold for structure-activity relationship (SAR) studies .
Stability Under Reactive Conditions
The compound’s stability profile influences its synthetic and pharmacological applications:
Comparative Reactivity of Structural Motifs
A reactivity hierarchy emerges from experimental data:
| Functional Group | Reactivity Rank | Dominant Reaction |
|---|---|---|
| Methoxyphenyl | High | Oxidation, electrophilic substitution |
| Vinyl linkage | Moderate | Cycloaddition, isomerization |
| Benzimidazole | Low | Condensation, hydrogen bonding |
Comparison with Similar Compounds
Structural Analogues with Varied Linkages
Positional Isomerism of Methoxy Groups
- 2-Methoxy (compound 11) and 3-Methoxy (compound 12) isomers () show higher melting points (272–283°C) compared to the 4-methoxy analog (compound 13, 258–260°C), suggesting differences in crystallinity and stability .
- The 4-methoxy configuration in the target compound may improve binding pocket compatibility in kinases or DNA topoisomerases, as inferred from docking studies in .
Chlorinated and Hydroxylated Derivatives
- Chloro-Substituted Benzimidazoles (e.g., compound 6 in ):
- Hydroxy-Substituted Derivatives (e.g., compounds 31–34 in ):
Key Research Findings
Mechanistic Insights
- The vinyl group in the target compound may enhance conformational flexibility , allowing better interaction with hydrophobic pockets in target proteins compared to rigid analogues (e.g., triazole-linked derivatives) .
- 4-Methoxy groups likely modulate electron density in the benzamide ring, improving π-π stacking with DNA or enzyme active sites .
Preparation Methods
Common Methods
Benzimidazole derivatives are commonly synthesized by the condensation of o-phenylenediamine with carboxylic acids, aldehydes, or their derivatives under acidic or oxidative conditions.
- Condensation with Aldehydes: o-Phenylenediamine reacts with aldehydes (e.g., 4-methoxybenzaldehyde) in the presence of an acid catalyst to form 2-substituted benzimidazoles.
- Oxidative Cyclization: The intermediate Schiff base formed from the condensation undergoes oxidative cyclization, often using oxidants like hydrogen peroxide or iodine.
Example Procedure
- Mix o-phenylenediamine with 4-methoxybenzaldehyde in ethanol.
- Add a catalytic amount of acid (e.g., acetic acid).
- Stir the mixture at reflux temperature for several hours.
- Isolate the 2-(4-methoxyphenyl)benzimidazole by filtration and recrystallization.
This step yields the benzimidazole core substituted at the 2-position with the 4-methoxyphenyl group, which is crucial for the subsequent vinyl linkage formation.
Formation of the Vinyl Linkage
Knoevenagel Condensation
The vinyl linkage between the benzimidazole and the benzamide moiety is typically introduced via a Knoevenagel condensation reaction:
- The benzimidazole derivative bearing an active methylene group (or aldehyde) reacts with benzamide or its derivatives.
- A base catalyst such as piperidine or triethylamine is used.
- The reaction proceeds in solvents like ethanol or DMF under reflux.
Reaction Conditions and Optimization
- Temperature: 60–90 °C.
- Reaction time: 6–12 hours.
- Molar ratios: equimolar or slight excess of benzamide to drive the reaction.
- Purification: recrystallization or column chromatography.
This step forms the vinyl bond (C=C) linking the benzimidazole and benzamide units, yielding the target compound or its immediate precursor.
Introduction of the Benzamide Group
Amide Bond Formation
The benzamide group is introduced by coupling the amine functionality on the benzimidazole-vinyl intermediate with benzoyl chloride or benzoyl anhydride:
- Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- Reaction in anhydrous solvents like dichloromethane or DMF.
- Base such as triethylamine to neutralize HCl formed.
Alternative Direct Amidation
Alternatively, direct amidation of the corresponding carboxylic acid with the amine under dehydrating conditions (e.g., using SOCl2 to form acid chloride in situ) can be employed.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Benzimidazole formation | o-Phenylenediamine + 4-methoxybenzaldehyde + AcOH | Ethanol | Reflux (~78) | 4–6 | 75–85 | Acid-catalyzed condensation |
| Vinyl linkage formation | Benzimidazole derivative + benzamide + piperidine | Ethanol/DMF | 60–90 | 6–12 | 65–80 | Knoevenagel condensation |
| Benzamide coupling | Amine intermediate + benzoyl chloride + EDCI/TEA | DCM/DMF | RT–40 | 2–4 | 70–90 | Amide bond formation |
Research Findings and Optimization Insights
- Catalyst Choice: Acid catalysts favor benzimidazole ring closure, while base catalysts promote vinyl bond formation.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates in vinyl linkage and amide coupling steps.
- Temperature Control: Moderate heating improves yields but excessive heat can cause side reactions or decomposition.
- Purification: Recrystallization from ethanol or methanol is effective; chromatographic methods may be required for higher purity.
- Substituent Effects: The 4-methoxy group on the phenyl ring influences electronic properties, facilitating condensation and improving metabolic stability.
Q & A
Q. How can multi-omics data be integrated to elucidate pharmacological mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
